molecular formula C16H14N2 B11534617 2-(2,4-Dimethylphenyl)quinoxaline

2-(2,4-Dimethylphenyl)quinoxaline

Cat. No.: B11534617
M. Wt: 234.29 g/mol
InChI Key: WKJSXNGAVQEGMI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2,4-dimethylbenzil. This reaction is usually carried out in the presence of a catalyst such as ammonium bifluoride in an aqueous ethanol solvent system, yielding the desired quinoxaline derivative in high yields .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions are commonly used to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups .

Scientific Research Applications

2-(2,4-Dimethylphenyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways and exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: Lacks the dimethyl groups, resulting in different chemical properties.

    2-(2,4-Dichlorophenyl)quinoxaline: Contains chlorine atoms instead of methyl groups, leading to distinct reactivity and applications.

Uniqueness

2-(2,4-Dimethylphenyl)quinoxaline is unique due to the presence of the 2,4-dimethylphenyl group, which enhances its lipophilicity and potential biological activities. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)quinoxaline

InChI

InChI=1S/C16H14N2/c1-11-7-8-13(12(2)9-11)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3

InChI Key

WKJSXNGAVQEGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C2)C

Origin of Product

United States

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